Alkylhalophosphine

Alkylhalophosphines are a class of organophosphorus compounds containing one or more alkyl groups bonded to a phosphorus atom, which is also bound to a halogen atom. These compounds play crucial roles in various applications across the chemical industry due to their unique reactivity and structural diversity.

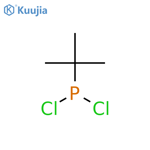

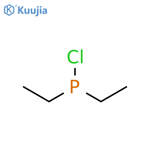

Structurally, alkylhalophosphines can be represented as R-P-X, where R represents one or more alkyl groups (such as methyl, ethyl), P is phosphorus, and X is a halogen atom (fluorine, chlorine, bromine, iodine). The specific combination of alkyl group and halogen dictates the compound’s physical and chemical properties. For instance, these compounds often exhibit varying degrees of reactivity towards nucleophiles, making them valuable intermediates in organic synthesis.

Alkylhalophosphines find extensive use in pharmaceuticals, agrochemicals, and polymer science due to their ability to serve as potent catalysts or precursors for the preparation of other functionalized phosphorus compounds. Additionally, they are employed in materials science for synthesizing organophosphorus-based flame retardants and thermally stable polymers.

The unique properties of alkylhalophosphines make them indispensable tools in modern organic chemistry, offering researchers a wide array of possibilities for exploring new synthetic pathways and applications.

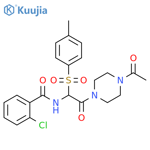

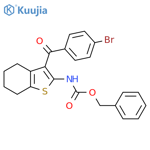

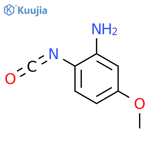

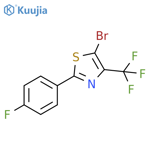

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

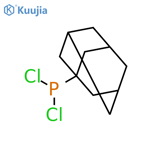

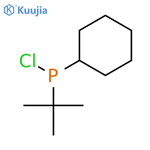

|

(1-adamantyl)dichlorophosphine | 23906-91-4 | C10H15Cl2P |

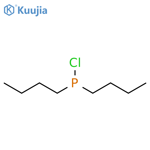

|

Dibutylchlorophosphine | 4323-64-2 | C8H18PCl |

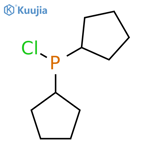

|

Phosphinous chloride,P,P-dicyclopentyl- | 130914-24-8 | C10H18PCl |

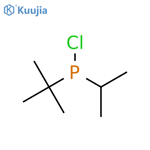

|

Tert-Butylchloroisopropylphosphine | 29949-66-4 | C7H16ClP |

|

Phosphinous chloride, P-cyclohexyl-P-(1,1-dimethylethyl)- | 1190014-10-8 | C10H20PCl |

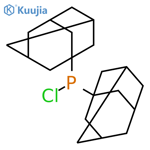

|

Di(adamantan-1-yl)chlorophosphine | 157282-19-4 | C20H30PCl |

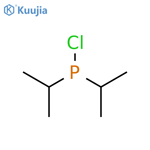

|

Chlorodiisopropylphosphine | 40244-90-4 | C6H14ClP |

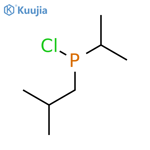

|

Phosphinous chloride, (1-methylethyl)(2-methylpropyl)- | 82718-69-2 | C7H16PCl |

|

tert-butyldichlorophosphine | 25979-07-1 | C4H9Cl2P |

|

Chloro(diethyl)phosphine | 686-69-1 | C4H10PCl |

Verwandte Literatur

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

Empfohlene Lieferanten

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte